Functional Group Impact on Odor Threshold: Ketone vs. Alkyl Substitution
Direct head-to-head odor threshold data for 2-butanoyl-thiazole is not available in the public domain. However, a class-level inference can be made by comparing the 2-acetylthiazole (a ketone analog) with 2-alkylthiazoles. 2-Acetylthiazole possesses a remarkably low odor threshold, typically measured in parts per billion (ppb), and is a key compound in processed food aromas [1]. In contrast, 2-alkylthiazoles like 2-isobutylthiazole are effective flavor enhancers at 20-50 ppb in tomato products, indicating a different potency and application profile [2]. This suggests the ketone functional group in 2-butanoyl-thiazole may confer a similarly high potency and distinct aroma character compared to its alkyl analogs.
| Evidence Dimension | Odor Threshold and Application Concentration |
|---|---|
| Target Compound Data | Data not available; inferred from structural analogs to be in the ppb range. |
| Comparator Or Baseline | 2-Acetylthiazole (ketone): Odor threshold in ppb range [1]; 2-Isobutylthiazole (alkyl): Effective at 20-50 ppb in tomato puree [2]. |
| Quantified Difference | Class-level difference: Ketone-substituted thiazoles exhibit extremely low odor thresholds and potent roasted/nutty notes, while alkyl-substituted thiazoles are associated with green/vegetable notes and different application concentrations. |
| Conditions | Inferred from literature on 2-acetylthiazole (Maillard reaction models) and 2-isobutylthiazole (tomato product applications). |
Why This Matters
This fundamental difference in functional group dictates the compound's sensory properties and potency, making it a non-interchangeable component for applications requiring specific roasted, nutty, or popcorn-like notes, thus justifying a dedicated procurement strategy.
- [1] Wang, X.-Y. et al. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry. 2021. View Source
- [2] Perfumer & Flavorist. Aroma Properties of Some Alkylthiazoles. 2016. View Source
